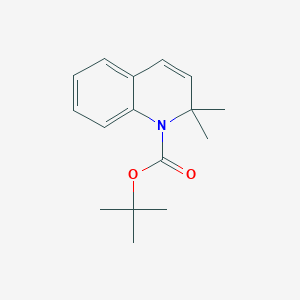

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

Übersicht

Beschreibung

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

This compound interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process .

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent . .

Biochemische Analyse

Biochemical Properties

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions is primarily through the formation of covalent bonds during the process of tert-butoxycarbonylation .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it can be inferred that it may influence cellular function by modifying the biochemical properties of various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the process of tert-butoxycarbonylation. This process involves the formation of covalent bonds with various acidic substrates, potentially leading to changes in their biochemical properties and subsequent effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its role as a tert-butoxycarbonylation reagent, it is likely that its effects may vary over time depending on the stability of the formed covalent bonds and the degradation rate of the modified substrates .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it may interact with various enzymes and cofactors involved in the metabolism of the substrates it modifies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Given its chemical properties, it may be able to pass through cell membranes and distribute within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its chemical properties, it may be able to localize to various subcellular compartments depending on the nature of the substrates it modifies .

Biologische Aktivität

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (Boc-DHQ) is a compound with significant potential in medicinal chemistry due to its role as a protecting reagent for various acidic substrates. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and cellular effects, supported by data tables and relevant research findings.

- Molecular Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 179898-89-6

- Purity : Typically around 95% .

Boc-DHQ primarily acts as a tert-butoxycarbonylation protecting reagent. It interacts with acidic substrates such as phenols, amines, and carboxylic acids by adding a tert-butoxycarbonyl group. This modification protects these substrates from unwanted reactions during synthetic processes, which can influence their reactivity and biological properties .

Cellular Effects

While detailed studies on the cellular effects of Boc-DHQ are sparse, it is hypothesized that its role in modifying biochemical properties of various biomolecules could impact:

- Cell Signaling Pathways : By altering the structure of signaling molecules.

- Gene Expression : Potentially influencing transcription factors through covalent modifications.

- Enzyme Activity : Modifying enzyme substrates may affect metabolic pathways .

Table 1: Summary of Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Protecting Reagent | Effective for phenols and carboxylic acids in organic synthesis. |

| Biochemical Modifications | Alters biochemical properties of substrates leading to potential therapeutic applications. |

| Antimicrobial Potential | Limited studies suggest possible antimicrobial activity; further investigation required. |

Case Studies

-

Synthesis and Antimicrobial Activity :

A study investigated novel derivatives related to Boc-DHQ for antimicrobial properties. While Boc-DHQ itself was not the primary focus, derivatives demonstrated varying degrees of activity against common pathogens . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict interactions between Boc-DHQ derivatives and biological targets. These studies suggest potential applications in drug design by identifying binding affinities with various receptors .

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline typically involves:

- Boc Protection : The introduction of the tert-butoxycarbonyl group to protect the amine during subsequent reactions.

- Cyclization Reactions : Utilizing quinoline derivatives and other reagents to achieve the desired bicyclic structure.

- Functionalization : Modifications that enhance biological activity or alter pharmacokinetic properties.

Applications in Medicinal Chemistry

This compound has shown potential in several areas:

Anticancer Activity

Recent studies have explored the compound's effectiveness against various cancer cell lines. For instance, derivatives of this compound were evaluated for their cytotoxic effects on human myeloma and hepatocellular carcinoma cells, showing promising results in selectively targeting tumor cells while sparing normal cells .

Modulators of Biological Targets

The compound has been investigated as a modulator of ATP-binding cassette transporters, which play crucial roles in drug absorption and resistance. This application is particularly relevant in enhancing the efficacy of existing chemotherapy agents by improving their bioavailability .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study published in 2015, derivatives of this compound were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications to the quinoline structure significantly enhanced cytotoxic effects against human myeloma cells while demonstrating lower toxicity towards normal fibroblast cells .

Case Study 2: Mechanistic Insights

A recent investigation focused on the mechanism of action of this compound as an ABC transporter modulator. The study demonstrated that the compound could effectively inhibit the efflux activity of certain chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing therapeutic outcomes .

Eigenschaften

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 | |

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-89-6 | |

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.